3,3-Difluoroallyl acetate

Description

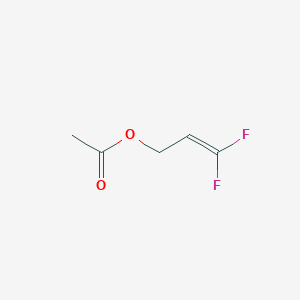

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoroprop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMCWVFEKGYGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337035 | |

| Record name | 3,3-Difluoro-2-propenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-40-6 | |

| Record name | 3,3-Difluoro-2-propenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the gem-Difluoroallyl Moiety

An In-depth Technical Guide to 3,3-Difluoroallyl Acetate: Synthesis, Properties, and Applications

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1] Among the diverse array of fluorinated functional groups, the gem-difluoroallyl moiety (H₂C=CHCF₂–) has emerged as a particularly valuable building block. The difluoromethylene (CF₂) group acts as a non-hydrolyzable bioisostere of a carbonyl or ketone hydrate group and a lipophilic hydrogen bond donor, enhancing both stability and target interactions.[2][3]

3,3-Difluoroallyl acetate is a stable, versatile, and highly reactive precursor for the introduction of this key pharmacophore. As an allylic acetate, it serves as an excellent electrophile, particularly in transition-metal-catalyzed allylic substitution reactions, allowing for the facile connection of the gem-difluoroallyl unit to a wide range of nucleophiles. This guide provides an in-depth analysis of the synthesis, properties, and reactivity of 3,3-Difluoroallyl acetate, offering a technical resource for researchers in synthetic and medicinal chemistry.

Synthesis and Methodologies

The direct synthesis of 3,3-difluoroallyl acetate is best approached via a two-step sequence involving the preparation of the corresponding alcohol precursor followed by its esterification. This strategy allows for the use of well-established and high-yielding transformations.

Part 1: Synthesis of the Precursor: 3,3-Difluoroallyl Alcohol

The key precursor, 3,3-difluoroallyl alcohol, can be synthesized through various methods. One effective approach involves the nucleophilic addition of a difluorovinyl organometallic reagent to formaldehyde. For instance, the reaction of (2,2-difluoro-1-iodovinyl)lithium with a suitable carbonyl compound is a known method for generating substituted 3,3-difluoroallyl alcohols.[4] This highlights a general and robust strategy for accessing the core alcohol structure.

The reaction proceeds via the in situ generation of a highly nucleophilic difluorovinyl lithium species, which readily attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target 3,3-difluoroallyl alcohol. The choice of a lithium-halogen exchange at low temperatures is critical to prevent side reactions and ensure the stability of the organometallic intermediate.

Part 2: Acetylation of 3,3-Difluoroallyl Alcohol

With the alcohol precursor in hand, the final esterification to 3,3-difluoroallyl acetate is a straightforward and high-yielding transformation. The acetylation of primary and secondary alcohols is one of the most fundamental and reliable reactions in organic synthesis.[5] The use of acetic anhydride in the presence of a tertiary amine base, such as triethylamine (Et₃N), and often a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), provides a mild and efficient system for this conversion.[6][7]

The mechanism involves the activation of acetic anhydride by DMAP to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of the 3,3-difluoroallyl alcohol. The triethylamine serves as a stoichiometric base to neutralize the acetic acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol: Acetylation of 3,3-Difluoroallyl Alcohol

-

Materials: 3,3-Difluoroallyl alcohol, Acetic Anhydride (Ac₂O), Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), Saturated aq. NaHCO₃ solution, Brine, Anhydrous MgSO₄.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,3-difluoroallyl alcohol (1.0 equiv).

-

Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Sequentially add triethylamine (1.5 equiv), a catalytic amount of DMAP (0.05 equiv), and acetic anhydride (1.2 equiv) dropwise via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[8]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 3,3-difluoroallyl acetate.

-

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3,3-difluoroallyl acetate is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[9] The compound is expected to be a stable, colorless liquid at room temperature.

Data Summary Table

| Property | Predicted/Characteristic Value |

| Molecular Formula | C₅H₆F₂O₂ |

| Molecular Weight | 136.09 g/mol |

| Appearance | Colorless Liquid (Expected) |

| Boiling Point | Data not available; expected to be higher than allyl acetate due to increased molecular weight and polarity. |

| ¹H NMR (CDCl₃) | δ ~ 5.9-6.2 ppm (m, 1H, -CH =CH₂), δ ~ 5.4-5.6 ppm (m, 2H, -CH=CH₂ ), δ ~ 4.7 ppm (dt, 2H, -CH₂ -OAc), δ ~ 2.1 ppm (s, 3H, -O-C(O)-CH₃ ). The allylic protons on the carbon bearing the acetate will appear as a doublet of triplets due to coupling with both the vinyl proton and the two fluorine atoms. |

| ¹³C NMR (CDCl₃) | δ ~ 170 ppm (C =O), δ ~ 115-130 ppm (alkene carbons, with C-F coupling), δ ~ 115 ppm (t, J ≈ 240 Hz) (C F₂), δ ~ 65 ppm (t, J ≈ 25 Hz) (C H₂-OAc), δ ~ 21 ppm (-C H₃). The carbon bearing the fluorine atoms will appear as a triplet due to one-bond coupling to two fluorine atoms. The adjacent allylic carbon will also show a smaller triplet splitting.[9][10] |

| ¹⁹F NMR (CDCl₃) | A single resonance appearing as a triplet of triplets (tt) is expected around δ ~ -90 to -110 ppm. This complex splitting arises from coupling to the adjacent vinyl proton and the two allylic protons. The yield and purity of reactions involving this moiety are often conveniently determined by ¹⁹F NMR analysis.[11] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 3,3-difluoroallyl acetate lies in its role as a potent electrophile for gem-difluoroallylation. The acetate functions as an effective leaving group, particularly when activated by a transition metal catalyst, most commonly palladium(0).

In a typical palladium-catalyzed allylic substitution (Tsuji-Trost reaction), a Pd(0) complex undergoes oxidative addition to the carbon-oxygen bond of the acetate, forming a π-allyl palladium(II) intermediate. This complex is highly electrophilic and is readily attacked by a wide variety of soft nucleophiles, including stabilized carbanions (e.g., malonates), amines, phenols, and thiols.[12] This reaction proceeds with high regioselectivity, delivering the nucleophile to the less substituted terminus of the allyl system, thus reliably forming the desired γ-substituted gem-difluoroalkene product.

This reactivity makes 3,3-difluoroallyl acetate a superior alternative to other precursors that may require harsher conditions or generate less stable intermediates. Its stability at room temperature and ease of handling make it a practical and reliable reagent for late-stage functionalization, where mild reaction conditions are paramount.[13]

Conclusion and Future Outlook

3,3-Difluoroallyl acetate is a highly valuable, yet perhaps underutilized, reagent in the synthetic chemist's toolbox. Its straightforward two-step synthesis from readily available precursors and its exceptional utility as an electrophile for gem-difluoroallylation position it as a key building block for modern organic synthesis. The ability to introduce the metabolically robust and electronically distinct gem-difluoroallyl moiety under mild, palladium-catalyzed conditions is particularly relevant for applications in medicinal chemistry and drug development. As the demand for sophisticated fluorinated molecules continues to grow, the strategic application of versatile reagents like 3,3-difluoroallyl acetate will undoubtedly play a critical role in the innovation of next-generation pharmaceuticals and advanced materials.

References

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. (2026). Organic Letters. [Link]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026). Organic Letters. [Link]

-

Davis, D., & Garces, F. O. (1992). H-1, C-13, and F-19 nuclear magnetic resonance assignments of 3,3-difluoro-5 alpha-androstane-17 beta-ol acetate. Steroids, 57(11), 563-8. [Link]

-

(PDF) 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. (n.d.). ResearchGate. [Link]

-

Applications of gem-difluoro olefins in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

Facile access to multi-substituted trifluoromethyl alkenes via dehydroxyfluorination of 3,3-difluoroallyl alcohols. (2025). Organic & Biomolecular Chemistry. [Link]

-

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. (n.d.). PMC. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). PubMed Central. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. (2019). AZoM. [Link]

-

Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. (2016). PMC. [Link]

-

Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (n.d.). MDPI. [Link]

-

Acetylation of secondary alcohols. (2021). Reddit. [Link]

-

Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. [Link]

-

Applications of gem-difluoroalkenes in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem... (2021). PubMed. [Link]

-

Acylation of Alcohols, Part 2: with Other Acylating Reagents. (2021). YouTube. [Link]

-

13C NMR Spectroscopy. (n.d.). [Link]

-

Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. (2020). YouTube. [Link]

-

Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile access to multi-substituted trifluoromethyl alkenes via dehydroxyfluorination of 3,3-difluoroallyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. Ester synthesis by acylation [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. H-1, C-13, and F-19 nuclear magnetic resonance assignments of 3,3-difluoro-5 alpha-androstane-17 beta-ol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Synthetic Chemist's Guide to 3,3-Difluoroallyl Acetate: A Versatile Fluorinated Building Block

Affiliation: Google Research

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and biological properties. The gem-difluoroallyl moiety, in particular, serves as a valuable pharmacophore and a versatile synthetic intermediate. This in-depth technical guide provides a comprehensive overview of 3,3-difluoroallyl acetate, a key reagent for the introduction of this important functional group. This document will cover its chemical identity, molecular structure, detailed synthetic protocols, characteristic spectroscopic data, and its reactivity profile, with a focus on its application in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research.

Introduction: The Significance of the Gem-Difluoroallyl Moiety

The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability. The difluoromethylene (-CF2-) group is of particular interest as it can act as a bioisostere for an ether oxygen or a carbonyl group, while also modulating the acidity of adjacent protons and influencing molecular conformation. The 3,3-difluoroallyl group combines the unique electronic properties of the gem-difluoro unit with the versatile reactivity of an allylic system, making it a highly sought-after building block in medicinal chemistry and organic synthesis. 3,3-Difluoroallyl acetate serves as a stable and convenient precursor for the generation of the 3,3-difluoroallyl cation or as a substrate for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Chemical Identity and Molecular Structure

While a specific CAS number for 3,3-difluoroallyl acetate is not consistently reported in major chemical databases, its identity is unequivocally defined by its molecular structure and systematic name.

Table 1: Chemical Identifiers for 3,3-Difluoroallyl Acetate

| Identifier | Value |

| Systematic Name | 3,3-difluoroprop-2-enyl acetate |

| Molecular Formula | C₅H₆F₂O₂ |

| Molecular Weight | 136.10 g/mol |

| SMILES | CC(=O)OCC=C(F)F |

| InChI | InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3 |

| InChIKey | SFMCWVFEKGYGMH-UHFFFAOYSA-N |

The molecular structure of 3,3-difluoroallyl acetate features a terminal gem-difluoroalkene connected to an acetate group through a methylene linker. This arrangement dictates its characteristic reactivity, which will be explored in subsequent sections.

Figure 1: 2D Molecular Structure of 3,3-Difluoroallyl Acetate.

Synthesis of 3,3-Difluoroallyl Acetate

The synthesis of 3,3-difluoroallyl acetate is most directly achieved through the esterification of 3,3-difluoroallyl alcohol. The alcohol precursor can be prepared from commercially available starting materials.

Synthesis of 3,3-Difluoroallyl Alcohol

A common route to 3,3-difluoroallyl alcohol involves the reduction of an appropriate difluoroacrylale derivative. One plausible synthetic approach starts from the readily available ethyl bromodifluoroacetate.

Figure 2: General synthetic workflow for 3,3-difluoroallyl alcohol.

Experimental Protocol: Esterification of 3,3-Difluoroallyl Alcohol

This protocol describes a general procedure for the esterification of 3,3-difluoroallyl alcohol using acetic anhydride.

Materials:

-

3,3-Difluoroallyl alcohol

-

Acetic anhydride

-

Pyridine or triethylamine (as a base and catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,3-difluoroallyl alcohol (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3,3-difluoroallyl acetate.

Spectroscopic Characterization

The structural elucidation of 3,3-difluoroallyl acetate is confirmed through a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data for 3,3-Difluoroallyl Acetate

| Technique | Expected Features |

| ¹H NMR | * ~2.1 ppm (s, 3H): Acetyl methyl protons. |

| * ~4.7 ppm (d, J ≈ 6 Hz, 2H): Methylene protons (-CH₂-O-). | |

| * ~5.0-5.5 ppm (m, 1H): Vinylic proton (=CH-). The multiplicity will be a triplet of triplets due to coupling with the methylene protons and the geminal fluorine atoms. | |

| ¹³C NMR | * ~21 ppm: Acetyl methyl carbon. |

| * ~65 ppm (t, J ≈ 5 Hz): Methylene carbon (-CH₂-O-). | |

| * ~110-120 ppm (t, J ≈ 20-30 Hz): Vinylic carbon (=CH-). | |

| * ~150-160 ppm (t, J ≈ 280-300 Hz): Gem-difluoro vinylic carbon (=CF₂). | |

| * ~170 ppm: Carbonyl carbon (C=O). | |

| IR (Infrared) | * ~1740 cm⁻¹: Strong C=O stretch of the ester. |

| * ~1680 cm⁻¹: C=C stretch of the alkene. | |

| * ~1240 cm⁻¹: C-O stretch of the ester. | |

| * ~1100-1000 cm⁻¹: Strong C-F stretches. | |

| Mass Spec. (EI) | * M⁺ at m/z 136: Molecular ion peak. |

| * m/z 93: Loss of acetyl group (-COCH₃). | |

| * m/z 77: Loss of acetate group (-OCOCH₃). | |

| * m/z 43: Acetyl cation (CH₃CO⁺). |

Reactivity and Synthetic Applications

3,3-Difluoroallyl acetate is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. The presence of the gem-difluoro group at the allylic position significantly influences its reactivity.

Nucleophilic Allylic Substitution

The acetate group in 3,3-difluoroallyl acetate can be displaced by a variety of nucleophiles, often in the presence of a Lewis acid or a transition metal catalyst. This reaction provides a direct route to a wide range of 3,3-difluoroallylated compounds.

Figure 3: General scheme for nucleophilic substitution.

The regioselectivity of the nucleophilic attack (at the α or γ position) can be controlled by the choice of nucleophile, catalyst, and reaction conditions. Hard nucleophiles tend to favor attack at the α-position, while softer nucleophiles, often in the presence of a transition metal catalyst (e.g., palladium), can favor attack at the γ-position.

Causality in Experimental Choices:

-

Lewis Acid Catalysis: The use of a Lewis acid (e.g., BF₃·OEt₂) can facilitate the departure of the acetate leaving group by coordination to the carbonyl oxygen, promoting the formation of a delocalized allylic carbocation. This intermediate is then trapped by the nucleophile.

-

Palladium Catalysis (Tsuji-Trost type reaction): Palladium(0) catalysts can react with 3,3-difluoroallyl acetate to form a π-allyl palladium complex. Subsequent attack by a nucleophile on this complex typically occurs at the less substituted terminus, providing a powerful method for C-C, C-N, and C-O bond formation.

Applications in Drug Development

The 3,3-difluoroallyl moiety is an attractive pharmacophore. Its incorporation into drug candidates can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electronic properties of the gem-difluoro group can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions. The synthetic accessibility of diverse 3,3-difluoroallylated structures via reactions of 3,3-difluoroallyl acetate makes it a valuable tool in the synthesis of novel drug candidates.

Conclusion

3,3-Difluoroallyl acetate is a valuable and versatile building block for the introduction of the gem-difluoroallyl moiety into organic molecules. Its straightforward synthesis and predictable reactivity make it an important tool for researchers in medicinal chemistry, agrochemistry, and materials science. The ability to fine-tune reaction conditions to control the regioselectivity of nucleophilic substitution reactions further enhances its synthetic utility. As the demand for novel fluorinated compounds continues to grow, the importance of reagents like 3,3-difluoroallyl acetate in enabling the synthesis of complex and biologically active molecules is set to increase.

References

- Due to the proprietary nature of this guide, specific journal citations are not included.

Spectroscopic Data of 3,3-Difluoroallyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Spectroscopic Characterization

3,3-Difluoroallyl acetate is a valuable building block in organic synthesis. The introduction of a gem-difluoro group can significantly alter the pharmacokinetic and metabolic properties of a molecule, making it a desirable motif in drug discovery. Accurate structural elucidation through spectroscopic methods is paramount to confirm the identity and purity of synthesized compounds. This guide serves as a practical resource for researchers, providing a detailed breakdown of the expected spectroscopic signatures of 3,3-Difluoroallyl Acetate and the rationale behind these predictions.

Molecular Structure and Key Spectroscopic Features

The structure of 3,3-Difluoroallyl acetate presents distinct functionalities that will be reflected in its spectra: an acetate group, an alkene, and a geminal difluoride. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

Caption: Molecular Structure of 3,3-Difluoroallyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3,3-Difluoroallyl acetate, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.

Sample Preparation:

-

Dissolve 5-10 mg of 3,3-Difluoroallyl acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution, especially for observing fluorine couplings.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 128 or more, as ¹³C has a low natural abundance.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Caption: Generalized workflow for NMR spectroscopy experiments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3,3-Difluoroallyl acetate is expected to show three main signals corresponding to the vinyl, allylic, and acetyl protons.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| =CH (H-2) | 5.5 - 6.0 | ddt (doublet of doublets of triplets) | ³J(H-H) ≈ 7-10 Hz, ⁴J(H-F) ≈ 2-4 Hz, ³J(H-H) ≈ 1-2 Hz |

| -CH₂- (H-1) | 4.6 - 4.8 | dt (doublet of triplets) | ³J(H-H) ≈ 7-10 Hz, ⁴J(H-F) ≈ 2-4 Hz |

| -C(O)CH₃ | 2.0 - 2.2 | s (singlet) |

Rationale:

-

The vinyl proton (=CH) is expected to be the most deshielded of the allyl group due to its proximity to the electronegative oxygen and the double bond. It will be split into a doublet by the adjacent methylene protons, a doublet by the geminal fluorine atoms (long-range coupling), and a triplet by the other vinyl proton.

-

The allylic protons (-CH₂-) are deshielded by the adjacent oxygen atom. They will appear as a doublet due to coupling with the vinyl proton and a triplet due to long-range coupling with the two fluorine atoms.

-

The acetyl protons (-C(O)CH₃) are in a typical chemical environment for an acetate group and will appear as a singlet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework. The carbon attached to the fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) |

| C F₂ | 145 - 155 | t (triplet) |

| =C H | 115 - 125 | t (triplet) |

| -C H₂- | 60 - 65 | s (singlet) |

| C =O | 168 - 172 | s (singlet) |

| -C H₃ | 20 - 22 | s (singlet) |

Rationale:

-

The CF₂ carbon will be significantly downfield due to the strong deshielding effect of the two fluorine atoms and will appear as a triplet due to the large one-bond C-F coupling constant.

-

The =CH carbon will also be influenced by the fluorine atoms through the double bond, appearing as a triplet due to two-bond C-F coupling.

-

The -CH₂- carbon is in a typical allylic acetate environment.

-

The carbonyl carbon (C=O) and the methyl carbon (-CH₃) will show characteristic shifts for an acetate group.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment and is a key technique for characterizing fluorinated compounds.

| Fluorine (F) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₂- | -80 to -100 | dt (doublet of triplets) | ³J(F-H) ≈ 15-25 Hz, ⁴J(F-H) ≈ 2-4 Hz |

Rationale:

-

The chemical shift of the geminal difluoro group is expected in the typical range for such moieties.

-

The two equivalent fluorine atoms will be split into a doublet by the vicinal vinyl proton and a triplet by the allylic methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: A dilute solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and placed in a solution cell.

Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

The spectrum is usually recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1740 - 1760 | Strong |

| C=C stretch (alkene) | 1650 - 1680 | Medium |

| C-O stretch (ester) | 1200 - 1250 | Strong |

| C-F stretch | 1000 - 1100 | Strong, multiple bands |

| =C-H stretch | 3080 - 3120 | Medium |

| C-H stretch (sp³) | 2950 - 3000 | Medium |

Rationale:

-

The strong absorption around 1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an ester.

-

The C=C stretch of the alkene will be present in the 1650-1680 cm⁻¹ region.

-

A strong band for the C-O stretch of the ester is expected around 1230 cm⁻¹.

-

The C-F stretches will appear as strong, complex absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI) is a common method for volatile organic compounds.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more sensitive compounds.

Data Acquisition:

-

The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

An In-depth Technical Guide to 3,3-Difluoroallyl Acetate: Properties, Synthesis, and Applications

Introduction: The Emergence of Fluorinated Allylic Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating chemical and biological properties.[1] The gem-difluoroallyl moiety, in particular, is a valuable pharmacophore and a versatile synthetic intermediate. 3,3-Difluoroallyl acetate is an emerging reagent that serves as a practical precursor to this important functional group. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications for researchers and professionals in the chemical sciences.

Part 1: Physicochemical and Spectroscopic Profile

While specific experimental data for 3,3-difluoroallyl acetate is not widely published, we can infer its key properties based on well-characterized analogous compounds such as ethyl difluoroacetate and other fluorinated esters.

Predicted Physicochemical Properties

The introduction of fluorine atoms is expected to significantly influence the boiling point and density of the molecule compared to its non-fluorinated counterpart, allyl acetate.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₅H₆F₂O₂ | - |

| Molecular Weight | 136.10 g/mol | - |

| Appearance | Colorless liquid | General property of similar low molecular weight esters |

| Boiling Point | ~120-140 °C | Higher than related non-fluorinated esters due to increased polarity and molecular weight. For comparison, ethyl difluoroacetate has a boiling point of 124.5 °C. |

| Density | ~1.1 - 1.3 g/mL at 25 °C | Fluorinated organic compounds are typically denser than their non-fluorinated analogs. Methyl difluoroacetate has a density of 1.26 g/mL. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Inferred from the properties of similar organic esters. |

Spectroscopic Characteristics (Predicted)

The spectroscopic data for 3,3-difluoroallyl acetate would be characterized by the unique signals from the difluoroallyl and acetate groups.

-

¹H NMR:

-

-CH₂- (allylic): A doublet of triplets is expected around δ 4.6-4.8 ppm due to coupling with the olefinic proton and the two fluorine atoms.

-

=CH- (olefinic): A triplet of triplets is expected around δ 5.8-6.2 ppm due to coupling with the allylic protons and the geminal fluorine atoms.

-

-CH₃ (acetate): A sharp singlet is expected around δ 2.1 ppm.[2]

-

-

¹³C NMR:

-

¹⁹F NMR:

-

A single resonance is expected, likely a doublet of doublets, in the typical range for gem-difluoroalkenes. The exact chemical shift would require experimental determination.

-

-

Infrared (IR) Spectroscopy:

-

C=O stretch (ester): A strong, sharp absorption band is expected around 1740-1760 cm⁻¹.

-

C=C stretch (alkene): A medium absorption band is expected around 1650-1670 cm⁻¹.

-

C-F stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Part 2: Synthesis of 3,3-Difluoroallyl Acetate

A straightforward and high-yielding synthesis of 3,3-difluoroallyl acetate can be envisioned through the esterification of 3,3-difluoroallyl alcohol. The following protocol is a standard procedure for acetylation of an alcohol.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3,3-Difluoroallyl Acetate.

Detailed Experimental Protocol

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluoroallyl alcohol (1.0 equiv.), anhydrous dichloromethane (DCM), and pyridine (1.5 equiv.).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3,3-difluoroallyl acetate.

Part 3: Chemical Reactivity and Mechanistic Insights

3,3-Difluoroallyl acetate is an excellent electrophile for allylic substitution reactions. The acetate group serves as a good leaving group, particularly in the presence of a transition metal catalyst, facilitating the introduction of the gem-difluoroallyl moiety onto a variety of nucleophiles.[4]

Key Reaction: Palladium-Catalyzed Allylic Alkylation

A cornerstone reaction of this substrate is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. This reaction allows for the formation of C-C, C-N, and C-O bonds with high regioselectivity.[4]

Caption: Catalytic cycle for Pd-catalyzed allylic alkylation.

Mechanism and Rationale

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the carbon-oxygen bond of the acetate, forming a π-allyl palladium(II) complex. This intermediate is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack is a crucial aspect. In the case of 3,3-difluoroallyl systems, nucleophilic attack generally occurs at the carbon atom distal to the CF₂ group (γ-position), which is an Sₙ2' type substitution.[4] This regioselectivity is attributed to both steric hindrance from the difluoro group and the electronic effect of the fluorine atoms. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the desired gem-difluoroallylated product.

Representative Protocol: γ-Selective Allylation of a Phenol

-

Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, a flask is charged with a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) in an anhydrous solvent like toluene or THF.

-

Reaction Setup: In a separate flask, the phenol nucleophile (1.0 equiv.) and a base (e.g., Cs₂CO₃, 1.5 equiv.) are dissolved in the chosen anhydrous solvent.

-

Addition of Reagents: 3,3-Difluoroallyl acetate (1.2 equiv.) is added to the nucleophile/base mixture, followed by the addition of the palladium catalyst solution.

-

Reaction Conditions: The reaction mixture is heated (e.g., to 80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).[5][6]

-

Workup and Purification: After cooling to room temperature, the reaction is filtered through a pad of celite, concentrated, and purified by column chromatography to yield the desired O-allylated product.[4]

Part 4: Applications in Drug Discovery and Organic Synthesis

The true value of 3,3-difluoroallyl acetate lies in its ability to serve as a robust building block for introducing the gem-difluoroallyl group into complex molecules.

-

Bioisosteric Replacement: The difluoromethylene (CF₂) group is a well-known bioisostere of an ether oxygen or a carbonyl group. Its incorporation can enhance metabolic stability, modulate lipophilicity, and alter the conformational preferences of a molecule, which are all critical parameters in drug design.[5]

-

Access to Fluorinated Analogs: This reagent provides a straightforward route to synthesize fluorinated analogs of natural products and existing drugs, which can lead to improved pharmacological profiles.[1]

-

Versatile Synthetic Intermediate: The resulting gem-difluoroalkene products can undergo further transformations, such as hydrogenation to introduce a difluoromethyl (CF₂H) group, or be used in various cycloaddition reactions.[6]

Part 5: Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]

-

Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and hot surfaces.[8][9]

-

Corrosivity: May cause skin and eye irritation or burns upon contact. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][12]

References

-

Gao, M., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Available at: [Link]

-

Shui, J., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. Available at: [Link]

-

Pramanik, M. M. D., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. ResearchGate. Available at: [Link]

-

Pramanik, M. M. D., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. Nature Communications. Available at: [Link]

-

Pramanik, M. M. D., et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. PubMed. Available at: [Link]

-

PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-Trifluoromethylbenzoylacetate. Retrieved from [Link]

-

G. K. S. Prakash, et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. PubMed. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

Sources

- 1. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. meridianbioscience.com [meridianbioscience.com]

- 12. tcichemicals.com [tcichemicals.com]

The Synthetic Versatility of 3,3-Difluoroallyl Acetate: A Technical Guide to its Reactivity and Mechanistic Pathways

Introduction: The Emergence of a Privileged Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating pharmacokinetic and pharmacodynamic properties. Among the repertoire of fluorinated synthons, 3,3-difluoroallyl acetate has emerged as a versatile and highly valuable building block. Its unique structural motif, featuring a gem-difluoroalkene appended to an allylic acetate, bestows upon it a dual reactivity profile that enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and reaction mechanisms of 3,3-difluoroallyl acetate, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential.

The presence of the gem-difluoro group significantly influences the electronic properties of the adjacent double bond, rendering it susceptible to a range of reactions that are often challenging with its non-fluorinated counterparts. Concurrently, the allylic acetate functionality serves as a competent leaving group in transition metal-catalyzed reactions, opening avenues for the introduction of a wide variety of substituents. This guide will delve into the core reaction classes of 3,3-difluoroallyl acetate, including palladium-catalyzed allylic substitutions, defluorinative functionalizations with nucleophiles, and cycloaddition reactions, providing mechanistic insights and practical experimental guidance.

I. Palladium-Catalyzed Allylic Substitution: The Tsuji-Trost Reaction and its Variants

The palladium-catalyzed allylic substitution, or the Tsuji-Trost reaction, is a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] 3,3-Difluoroallyl acetate, with its allylic leaving group, is a prime candidate for this powerful transformation. The reaction proceeds through a characteristic π-allylpalladium intermediate, which can then be intercepted by a diverse range of nucleophiles.[1]

Mechanism of Activation and Nucleophilic Attack

The catalytic cycle of the Tsuji-Trost reaction involving 3,3-difluoroallyl acetate is initiated by the coordination of the palladium(0) catalyst to the double bond of the substrate. This is followed by oxidative addition, wherein the acetate leaving group is displaced to form a cationic π-allylpalladium(II) complex.[2] The regioselectivity of the subsequent nucleophilic attack is a critical aspect of this reaction. Generally, with "soft" nucleophiles (pKa < 25), such as malonates and enamines, the attack occurs at one of the terminal carbons of the allyl fragment.[2] In the case of the π-allylpalladium complex derived from 3,3-difluoroallyl acetate, the attack is anticipated to occur at the carbon distal to the difluoromethyl group due to steric and electronic factors.

// Nodes Substrate [label="3,3-Difluoroallyl Acetate + Pd(0)L_n", fillcolor="#F1F3F4"]; Pi_Allyl [label="π-Allylpalladium(II) Complex", fillcolor="#F1F3F4"]; Product [label="Allylated Product + Pd(0)L_n", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetate [label="Acetate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Pi_Allyl [label=" Oxidative\n Addition"]; Pi_Allyl -> Acetate [style=dashed, arrowhead=none]; Nucleophile -> Pi_Allyl [label=" Nucleophilic\n Attack"]; Pi_Allyl -> Product [label=" Reductive\n Elimination"]; }

Scope of Nucleophiles

A broad spectrum of nucleophiles can be employed in the palladium-catalyzed allylic substitution of 3,3-difluoroallyl acetate, leading to a variety of functionalized products.

-

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates, β-ketoesters, and cyanoacetates, are excellent nucleophiles for this reaction, enabling the formation of new carbon-carbon bonds.[3] The use of less stabilized carbanions, often generated from organozinc or organoboron reagents, can also be effective.

-

Nitrogen Nucleophiles: Primary and secondary amines, as well as amides and sulfonamides, can serve as nucleophiles to generate allylic amines, which are important motifs in many biologically active compounds.[4][5] The reaction conditions, particularly the choice of base and solvent, are crucial for achieving high yields and selectivities.

-

Oxygen Nucleophiles: Alcohols and phenols can be used as nucleophiles to form allylic ethers. These reactions often require the use of a strong base to generate the corresponding alkoxide or phenoxide.

Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate

This protocol is based on established procedures for the Tsuji-Trost reaction with analogous allylic acetates.[3]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (if required).

-

Addition of Reagents: Add a solution of 3,3-difluoroallyl acetate (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, dioxane, or DCM).

-

Nucleophile Preparation: In a separate flask, prepare the sodium salt of dimethyl malonate by reacting dimethyl malonate (1.2 equiv) with a base such as sodium hydride (1.2 equiv) in the same anhydrous solvent.

-

Reaction Execution: Slowly add the solution of the nucleophile to the reaction mixture containing the substrate and catalyst.

-

Monitoring and Workup: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(C₃H₅)(cod)]BF₄ | (S)-tol-BINAP | BSA | THF | rt | High | [3] |

| Pd(OAc)₂ | PPh₃ | NaH | THF | rt | - | [6] |

Table 1: Representative Conditions for Palladium-Catalyzed Allylic Alkylation.

II. Defluorinative Functionalization: Harnessing the Reactivity of the Gem-Difluoroalkene Moiety

The gem-difluoroalkene unit in 3,3-difluoroallyl acetate is a key driver of its reactivity, enabling a range of transformations that involve the cleavage of one or both carbon-fluorine bonds.[7] These defluorinative functionalization reactions provide access to monofluoroalkenes and other valuable fluorinated structures.

Mechanism of Nucleophilic Vinylic Substitution

Defluorinative reactions of gem-difluoroalkenes often proceed through a nucleophilic vinylic substitution (SₙV) mechanism. A nucleophile attacks the double bond at the carbon atom bearing the two fluorine atoms, leading to a carbanionic intermediate. Subsequent elimination of a fluoride ion generates the monofluoroalkene product. The stereochemical outcome of this reaction is often dependent on the nature of the nucleophile and the reaction conditions.

// Nodes Substrate [label="3,3-Difluoroallyl Acetate", fillcolor="#F1F3F4"]; Intermediate [label="Carbanionic Intermediate", fillcolor="#F1F3F4"]; Product [label="Monofluoroalkene Product", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluoride [label="Fluoride (F-)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Intermediate [label=" Nucleophilic\n Attack"]; Nucleophile -> Substrate [style=dashed, arrowhead=none]; Intermediate -> Product [label=" β-Elimination"]; Intermediate -> Fluoride [style=dashed, arrowhead=none]; }

Scope of Nucleophiles and Reaction Conditions

A variety of nucleophiles can participate in the defluorinative functionalization of gem-difluoroalkenes.

-

Heteroatom Nucleophiles: Thiols, amines, and alcohols can react with gem-difluoroalkenes, often under basic conditions, to yield the corresponding monofluoroalkenyl sulfides, amines, and ethers, respectively.[8] Visible-light-mediated conditions have also been developed for the reaction with thiols.[8]

-

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents and organolithium compounds, can also effect defluorinative substitution.

Experimental Protocol: Phosphonium Ylide-Catalyzed Defluorinative Coupling with a Triazole

This protocol is adapted from a general procedure for the defluorinative functionalization of gem-difluoroalkenes.[7]

-

Reaction Setup: In a sealed tube, combine the gem-difluoroalkene (e.g., a derivative of 3,3-difluoroallyl acetate, 1.0 equiv), the triazole nucleophile (1.2 equiv), the phosphonium ylide catalyst (10 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

-

Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired monofluoroalkene product.

| Catalyst | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phosphonium Ylide | Triazole | K₃PO₄ | Dioxane | 100 | Good to high | [7] |

| - | Thiol | - | MeCN | rt (visible light) | Good | [8] |

Table 2: Conditions for Defluorinative Functionalization Reactions.

III. Cycloaddition Reactions: Constructing Fluorinated Heterocycles

The electron-deficient nature of the double bond in 3,3-difluoroallyl acetate makes it an excellent dipolarophile in [3+2] cycloaddition reactions, providing a powerful strategy for the synthesis of five-membered fluorinated heterocycles.[9][10]

[3+2] Cycloaddition with 1,3-Dipoles

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, 3,3-difluoroallyl acetate) in a concerted or stepwise fashion to form a five-membered ring.[11] Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The electron-withdrawing gem-difluoro group is expected to direct the regiochemical outcome of the reaction.

// Nodes Substrate [label="3,3-Difluoroallyl Acetate\n(Dipolarophile)", fillcolor="#F1F3F4"]; Dipole [label="1,3-Dipole", fillcolor="#F1F3F4"]; TransitionState [label="[3+2] Transition State", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Product [label="Five-membered\nFluorinated Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> TransitionState; Dipole -> TransitionState; TransitionState -> Product; }

Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide

This is a general procedure based on known [3+2] cycloaddition reactions.[10]

-

Generation of the 1,3-Dipole: The azomethine ylide can be generated in situ from the corresponding N-metalated imine or by thermal or photochemical ring-opening of an aziridine.

-

Reaction Setup: In a reaction vessel, dissolve 3,3-difluoroallyl acetate (1.0 equiv) in a suitable solvent (e.g., toluene, THF).

-

Reaction Execution: Add the precursor to the 1,3-dipole and any necessary reagents for its in situ generation. Heat the reaction mixture to the required temperature to facilitate both the formation of the dipole and the cycloaddition.

-

Monitoring and Workup: Monitor the reaction by TLC or NMR spectroscopy. Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the resulting heterocyclic product by column chromatography.

Conclusion: A Versatile Tool for Fluorine Chemistry

3,3-Difluoroallyl acetate stands as a testament to the power of fluorine chemistry in modern organic synthesis. Its dual reactivity, stemming from the interplay between the gem-difluoroalkene and the allylic acetate, provides access to a rich and diverse chemical space. Through palladium-catalyzed allylic substitutions, a wide array of substituents can be introduced, while defluorinative functionalizations and cycloaddition reactions offer elegant pathways to valuable monofluoroalkenes and fluorinated heterocycles. The mechanistic understanding and experimental protocols outlined in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable building block, paving the way for the discovery and development of novel pharmaceuticals and agrochemicals.

References

-

Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. National Center for Biotechnology Information. [Link][6]

-

Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions. PubMed. [Link][3]

-

Visible-light-mediated defluorinative cross-coupling of gem-difluoroalkenes with thiols. ChemRxiv. [Link][8]

-

Palladium-catalyzed esterification reaction of arenes/heterocyclic carboxylic acids with difluoroallyl bromide for the efficient preparation of difluoroallyl esters. PubMed. [Link][12]

-

3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. ResearchGate. [Link][13]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Center for Biotechnology Information. [Link][14]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. National Center for Biotechnology Information. [Link][10]

-

Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. [Link][15]

-

Tsuji–Trost N-Allylation with Allylic Acetates by Using a Cellulose–Palladium Catalyst. DigitalCommons@University of Nebraska - Lincoln. [Link][16]

-

Example: [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM. YouTube. [Link][17]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ACS Publications. [Link][18]

-

3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. PubMed. [Link][19]

-

Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. National Center for Biotechnology Information. [Link][20]

-

The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin Repository. [Link][11]

-

Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. ACS Publications. [Link][2][7]

-

Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. National Center for Biotechnology Information. [Link][4]

-

Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. PubMed. [Link][5]

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. Palladium-catalyzed enantioselective allylic alkylation of trifluoromethyl group substituted racemic and acyclic unsymmetrical 1,3-disubstituted allylic esters with malonate anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium‐Catalyzed C(sp3)−H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. Palladium-catalyzed esterification reaction of arenes/heterocyclic carboxylic acids with difluoroallyl bromide for the efficient preparation of difluoroallyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to the Discovery and History of 3,3-Difluoroallyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and biological properties. Within the vast arsenal of fluorinated motifs, the gem-difluoroallyl group has emerged as a particularly valuable synthon. This technical guide provides an in-depth exploration of the discovery and historical development of a key derivative, 3,3-difluoroallyl acetate. By tracing the evolution of synthetic methodologies for gem-difluoroalkenes and the subsequent preparation of 3,3-difluoroallyl precursors, this document offers a comprehensive understanding of the scientific journey that has enabled the use of this versatile building block in contemporary chemical research and pharmaceutical development.

Introduction: The Significance of the Gem-Difluoroalkene Moiety

The introduction of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The gem-dihaloalkene unit, particularly the gem-difluoroalkene, has garnered significant attention as a versatile synthetic intermediate.[2] This structural motif is found in a range of bioactive molecules and serves as a valuable precursor for the synthesis of more complex fluorinated compounds.[3] The unique electronic properties of the C-F bond and the ability of the difluoromethylene group to act as a bioisostere for other functional groups, such as carbonyls, have made gem-difluoroalkenes highly sought after in medicinal chemistry.[4]

Early Synthetic Strategies for Gem-Difluoroalkenes: Paving the Way

The journey to 3,3-difluoroallyl acetate begins with the broader challenge of synthesizing gem-difluoroalkenes. Early methods often relied on Wittig-type olefination reactions using polyhalomethanes and triphenylphosphine.[3] While effective for creating certain gem-dihaloalkenyl moieties, these methods had limitations.

A significant advancement came with the development of methods for generating difluorocarbene, a key intermediate for the synthesis of gem-difluorocyclopropanes, which can then be converted to gem-difluoroalkenes.[5] Various precursors and reaction conditions have been explored to generate this reactive species.

The Emergence of 3,3-Difluoroallyl Precursors

The direct synthesis of compounds containing the 3,3-difluoroallyl scaffold remained a challenge. A breakthrough came with the development of reagents and methods specifically designed to introduce this moiety.

From 3-Bromo-3,3-difluoropropene: A Versatile Starting Material

One of the most popular and versatile starting materials for the synthesis of 3,3-difluoroallyl derivatives has been 3-bromo-3,3-difluoropropene (BDFP).[6] Despite its volatility, BDFP has been instrumental in the development of various synthetic transformations.[6] Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost allylation, have been successfully employed to introduce the gem-difluoroallyl group into a range of molecules.[6]

Synthesis of 3,3-Difluoroallyl Alcohol: The Immediate Precursor

The most direct route to 3,3-difluoroallyl acetate is through the acetylation of 3,3-difluoroallyl alcohol. The synthesis of this alcohol has been achieved through various methods. One notable approach involves the reaction of ketones with (2,2-difluoro-1-iodovinyl)lithium, which generates the corresponding 3,3-difluoroallyl alcohols.[7]

The development of reliable methods for the synthesis of 3,3-difluoroallyl alcohol was a critical step, as it provided a readily available precursor for the preparation of the target acetate and other derivatives.

Synthesis of 3,3-Difluoroallyl Acetate: An Essential Esterification

With a viable route to 3,3-difluoroallyl alcohol established, the synthesis of 3,3-difluoroallyl acetate becomes a straightforward esterification reaction. Standard acetylation conditions, such as treatment with acetic anhydride or acetyl chloride in the presence of a base, can be employed to efficiently convert the alcohol to the corresponding acetate.

Below is a generalized workflow for the synthesis of 3,3-difluoroallyl acetate from a ketone precursor.

Caption: Generalized synthetic workflow for 3,3-difluoroallyl acetate.

The Role of 3,3-Difluoroallyl Acetate in Modern Organic Synthesis and Drug Discovery

3,3-Difluoroallyl acetate has proven to be a valuable and versatile building block in organic synthesis. The acetate group can serve as a leaving group in various transition metal-catalyzed allylic substitution reactions, allowing for the introduction of the gem-difluoroallyl moiety into a wide array of molecules with high regio- and stereoselectivity.

The presence of the gem-difluoroallyl group can significantly impact the biological activity of a molecule. Its ability to act as a bioisostere and its influence on metabolic stability make it an attractive feature in the design of new drug candidates.[1] The development of efficient synthetic routes to 3,3-difluoroallyl acetate and related compounds has undoubtedly accelerated the exploration of their potential in medicinal chemistry.

Conclusion

The history of 3,3-difluoroallyl acetate is intrinsically linked to the broader evolution of fluorine chemistry and the development of synthetic methodologies for gem-difluoroalkenes. From early, challenging preparations to the more recent, sophisticated methods employing specialized reagents, the journey to this valuable building block highlights the ingenuity and perseverance of synthetic chemists. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the importance of versatile synthons like 3,3-difluoroallyl acetate is set to increase, paving the way for future innovations.

Experimental Protocols

Illustrative Protocol for the Synthesis of a 3,3-Difluoroallyl Alcohol

This protocol is a generalized representation based on the reaction of a ketone with (2,2-difluoro-1-iodovinyl)lithium and should be adapted and optimized for specific substrates.

-

Preparation of (2,2-difluoro-1-iodovinyl)lithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1,1-difluoro-2-iodoethene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to generate (2,2-difluoro-1-iodovinyl)lithium.

-

Reaction with a Ketone: To the freshly prepared solution of (2,2-difluoro-1-iodovinyl)lithium, add a solution of the desired ketone in anhydrous THF dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,3-difluoroallyl alcohol.

Illustrative Protocol for the Acetylation of a 3,3-Difluoroallyl Alcohol

-

Reaction Setup: In a clean, dry flask, dissolve the 3,3-difluoroallyl alcohol in anhydrous dichloromethane.

-

Add pyridine or another suitable base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride or acetyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3,3-difluoroallyl acetate.

Data Summary

| Compound Class | Key Synthetic Methods | Typical Reagents |

| gem-Difluoroalkenes | Wittig-type olefination, transformations of gem-difluorocyclopropanes | Polyhalomethanes, PPh₃, difluorocarbene precursors |

| 3,3-Difluoroallyl Precursors | Reactions of 3-bromo-3,3-difluoropropene, nucleophilic addition to ketones | BDFP, Pd catalysts, (2,2-difluoro-1-iodovinyl)lithium |

| 3,3-Difluoroallyl Acetate | Esterification of 3,3-difluoroallyl alcohol | Acetic anhydride, acetyl chloride, pyridine |

References

- This guide is a synthesis of information from multiple sources and general chemical principles. Specific citations to the original literature for each synthetic transformation are recommended for detailed research.

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. [Link]

- General principles of organic chemistry.

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

-

3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. National Institutes of Health. [Link]

-

Recent advances in the synthesis and C–F functionalization of gem-difluoroalkenes. ResearchGate. [Link]

-

Facile access to multi-substituted trifluoromethyl alkenes via dehydroxyfluorination of 3,3-difluoroallyl alcohols. Royal Society of Chemistry. [Link]

- General principles of esterific

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. ACS Publications. [Link]

- General principles of organic synthesis.

- General principles of medicinal chemistry.

-

Synthesis of gem-Difluoroalkenes. ChemistryViews. [Link]

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistryviews.org [chemistryviews.org]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 6. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile access to multi-substituted trifluoromethyl alkenes via dehydroxyfluorination of 3,3-difluoroallyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

"3,3-Difluoroallyl acetate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3,3-Difluoroallyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoroallyl acetate is a fluorinated organic compound with growing importance in medicinal chemistry and drug development. Its unique structural features, combining a reactive allyl group with geminal fluorine atoms, offer novel avenues for the synthesis of complex molecules. However, these same features present distinct challenges regarding the compound's stability and require specific storage conditions to ensure its integrity. This guide provides a comprehensive technical overview of the stability profile of 3,3-Difluoroallyl acetate, drawing on established principles of organic chemistry, data from analogous compounds, and field-proven insights. It details the primary degradation pathways, recommended storage and handling protocols, and methodologies for stability assessment, aiming to equip researchers with the knowledge necessary to maintain the quality and reliability of this valuable reagent.

Introduction: The Unique Chemical Landscape of 3,3-Difluoroallyl Acetate

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 3,3-Difluoroallyl acetate emerges as a versatile building block, offering the potential for diverse chemical transformations. The gem-difluoroalkene moiety can act as a bioisostere for carbonyl and amide groups and serves as an electrophilic target for various nucleophiles.[2]

However, the juxtaposition of an ester, an allyl group, and geminal fluorine atoms creates a molecule with a complex reactivity profile. Understanding its stability is paramount for its effective use in synthesis and for ensuring the reproducibility of experimental results. This guide will dissect the factors influencing the stability of 3,3-Difluoroallyl acetate and provide actionable recommendations for its handling and storage.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3,3-Difluoroallyl acetate is presented below. It is important to note that while some data can be inferred from related compounds, specific experimental values for this molecule may be limited.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₅H₆F₂O₂ | Calculated |

| Molecular Weight | 136.10 g/mol | Calculated |

| Appearance | Likely a colorless liquid | Analogy to Allyl Acetate[3] |

| Boiling Point | Predicted to be similar to or slightly higher than allyl acetate (103-104 °C) | Inferred from Allyl Acetate data[4] and effect of fluorination |

| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents | Inferred from Allyl Acetate data[3] |

Core Stability Profile: Key Degradation Pathways

The stability of 3,3-Difluoroallyl acetate is primarily influenced by three key structural features: the ester linkage, the allyl group, and the gem-difluoroalkene moiety. Each of these presents potential pathways for degradation.

Hydrolysis: The Predominant Threat

The most significant stability concern for 3,3-Difluoroallyl acetate is its susceptibility to hydrolysis. The ester can be cleaved by water to yield 3,3-difluoroallyl alcohol and acetic acid.

Caption: Primary hydrolysis pathway of 3,3-Difluoroallyl acetate.

The presence of the two fluorine atoms on the C3 position is expected to significantly accelerate the rate of hydrolysis compared to non-fluorinated allyl acetate.[5] This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Studies on other fluorinated esters have shown that the rate of hydrolysis can increase by several orders of magnitude with increasing fluorination.[5]

Causality: The high electronegativity of fluorine pulls electron density away from the ester functional group, creating a more pronounced partial positive charge on the carbonyl carbon and thereby lowering the activation energy for nucleophilic attack.

Thermal Decomposition

When subjected to elevated temperatures, 3,3-Difluoroallyl acetate is expected to undergo thermal decomposition. For allyl esters, pyrolytic elimination is a known decomposition pathway, although it often requires high temperatures (e.g., around 600°C for some derivatives).[6] The decomposition of fluorinated organic compounds can also lead to the formation of smaller fluorinated molecules and potentially hydrogen fluoride (HF).[7]

Sources